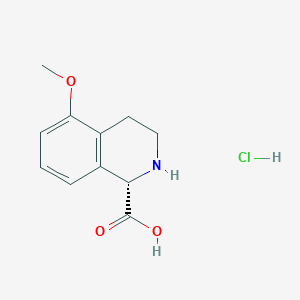

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO3·HCl. It is a derivative of tetrahydroisoquinoline, featuring a methoxy group at the 5-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form enhancing its stability and solubility.

Synthetic Routes and Reaction Conditions:

Petasis Reaction and Pomeranz–Fritsch Cyclization: A combination of these two methods can be used to synthesize (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. The Petasis reaction involves the condensation of an aldehyde with an amine and a dialkylzinc reagent, while the Pomeranz–Fritsch cyclization involves the cyclization of a β-phenylethylamine derivative.

Industrial Production Methods: Large-scale synthesis typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the methoxy group to a hydroxyl group.

Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

Oxidation: 5-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Reduction: 1-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Substitution: Various substituted tetrahydroisoquinolines depending on the reagents used.

科学研究应用

Parkinson’s Disease Treatment

Research indicates that derivatives of tetrahydroisoquinoline compounds, including (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride, may serve as potential treatments for Parkinson's disease. These compounds act as inhibitors of catechol-O-methyltransferase (COMT), an enzyme that breaks down dopamine. By inhibiting COMT, these compounds can enhance the availability of dopamine in the brain, which is crucial for managing Parkinson's symptoms .

Antiviral Activity

Recent studies have demonstrated that certain tetrahydroisoquinoline derivatives exhibit antiviral properties. Specifically, this compound has shown promise as an inhibitor of influenza virus polymerase acidic (PA) endonuclease domain. This suggests its potential utility in developing antiviral therapies .

Antibiotic Resistance

The compound has been investigated for its ability to inhibit New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance in various bacterial strains. In vitro studies indicate that it can effectively inhibit the activity of this enzyme, thus potentially restoring the efficacy of beta-lactam antibiotics against resistant bacterial infections .

Synthesis and Structural Studies

The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as chemoenzymatic resolution and regioselective synthesis have been explored to produce this compound efficiently while maintaining its stereochemical integrity .

Case Study 1: Parkinson's Disease

In a study focusing on the pharmacological effects of tetrahydroisoquinoline derivatives on Parkinson’s disease models, researchers found that administering this compound resulted in significant improvements in motor function and dopamine levels in animal models. The compound's ability to inhibit COMT was identified as a key mechanism contributing to these effects .

Case Study 2: Antiviral Efficacy

In vitro testing against influenza viruses demonstrated that this compound significantly reduced viral replication. The study highlighted the compound's mechanism of action as a PA endonuclease inhibitor, suggesting its potential as a lead compound for antiviral drug development .

作用机制

The mechanism by which (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or ion channels, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

相似化合物的比较

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is unique due to its specific structural features, such as the methoxy group and the carboxylic acid moiety. Similar compounds include:

Isoquinoline: A basic structure without the tetrahydro modification.

Tetrahydroisoquinoline: Lacks the methoxy and carboxylic acid groups.

Other Tetrahydroisoquinoline Derivatives: Variations with different substituents on the ring.

生物活性

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chiral compound belonging to the class of tetrahydroisoquinolines. Its unique structural features, particularly the methoxy and carboxylic acid groups, suggest significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : (3S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- Molecular Formula : C11H13NO3·HCl

- Molecular Weight : 245.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an agonist or antagonist at specific receptors involved in neurotransmission and cellular signaling pathways. Detailed studies are still required to fully elucidate these interactions.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, studies have shown that compounds similar to (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Antimicrobial Activity

Compounds within the tetrahydroisoquinoline class have demonstrated antimicrobial properties. The (1S)-5-methoxy derivative has been tested against various bacterial strains and exhibited significant inhibitory effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Modulation of Ion Channels

The compound has been investigated for its ability to modulate ion channels, particularly those involved in chloride transport. This is particularly relevant for conditions like cystic fibrosis where chloride transport is impaired. Analogous compounds have shown increased chloride transport in cells expressing mutant CFTR protein, indicating a potential therapeutic pathway for cystic fibrosis treatment .

Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of tetrahydroisoquinoline derivatives, it was found that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline significantly reduced neuronal cell death in vitro when exposed to oxidative stressors. The compound demonstrated a dose-dependent protective effect with an IC50 value indicating strong efficacy .

Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of various tetrahydroisoquinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| 5-Methoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Neuroprotective | Similar protective effects observed |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | Structure | Antimicrobial | Exhibited lower potency than methoxy derivative |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Structure | Unknown | Further studies needed |

属性

IUPAC Name |

(1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYAUHNRYGNDMP-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCNC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1CCN[C@@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。